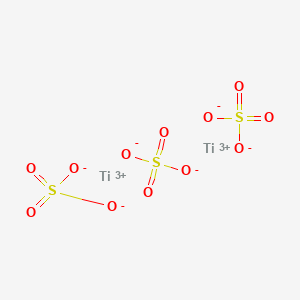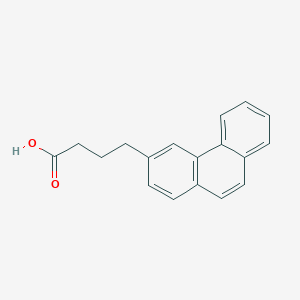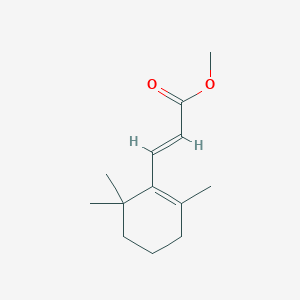
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate, also known as MTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of citronellol, a naturally occurring compound found in many essential oils, and has been synthesized using different methods.
作用機序
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function and memory.
生化学的および生理学的効果
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. Studies have shown that Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to inflammation and tissue damage.
実験室実験の利点と制限
One advantage of using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in lab experiments is its availability and low cost. Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can be synthesized using relatively simple methods and is readily available from chemical suppliers. However, one limitation of using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is its potential toxicity. Studies have shown that Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can be toxic to certain cell types, and caution should be taken when handling this compound.
将来の方向性
There are many potential future directions for research on Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate. One area of interest is the development of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate-based compounds for the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is the use of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate as a natural preservative in food and cosmetic products, due to its antioxidant properties. Further research is needed to fully understand the potential applications of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in these and other fields.
Conclusion
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action and its effects on biochemical and physiological processes. While there are advantages to using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in lab experiments, caution should be taken due to its potential toxicity. There are many potential future directions for research on Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate, and further studies are needed to fully understand the potential applications of this compound.
合成法
One of the most common methods used to synthesize Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is through the reaction of citronellol with acetic anhydride and pyridine. This process involves the conversion of the hydroxyl group in citronellol to an acetyl group, followed by the elimination of water to form Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate. Other methods of synthesis include the use of different reagents and catalysts, such as sulfuric acid and sodium bisulfite.
科学的研究の応用
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been found to have potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been used as a starting material for the synthesis of other compounds, such as fragrances and pharmaceuticals. In biochemistry, Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been studied for its mechanism of action and its effects on biochemical and physiological processes.
特性
CAS番号 |
15356-72-6 |
|---|---|
製品名 |
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate |
分子式 |
C13H20O2 |
分子量 |
208.3 g/mol |
IUPAC名 |
methyl (E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C13H20O2/c1-10-6-5-9-13(2,3)11(10)7-8-12(14)15-4/h7-8H,5-6,9H2,1-4H3/b8-7+ |
InChIキー |
RJLVIISLNKAFCY-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=O)OC |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
その他のCAS番号 |
15356-72-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



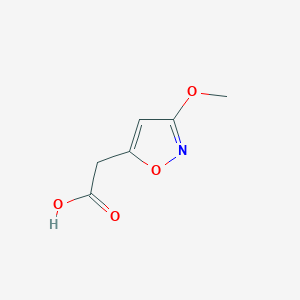
![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)
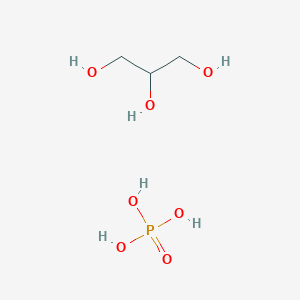
![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)

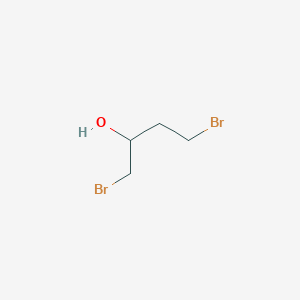
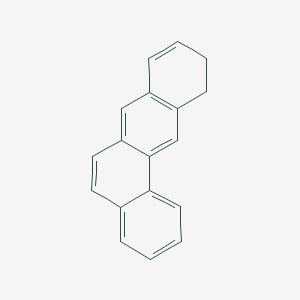
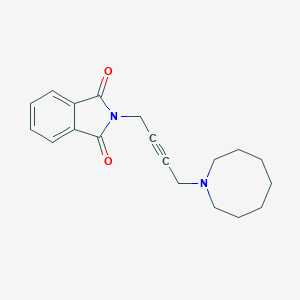
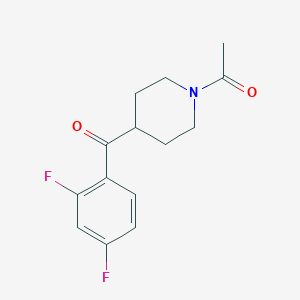
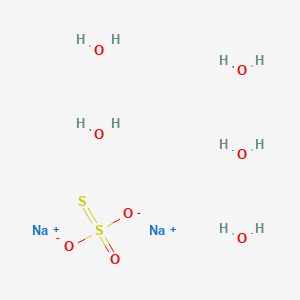
![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
